molecular formula C30H23Cl2FN4OS B2463847 N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenecarboxamide CAS No. 478066-94-3

N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenecarboxamide

Cat. No.: B2463847
CAS No.: 478066-94-3
M. Wt: 577.5
InChI Key: MXMWUDDDESIZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenecarboxamide is a 1,2,4-triazole derivative characterized by:

  • A 1,2,4-triazole core substituted at position 3 with a (3,4-dichlorobenzyl)sulfanyl group.
  • A phenyl group at position 4 of the triazole.
  • A phenylethyl side chain at position 1, further functionalized with a 4-fluorobenzenecarboxamide moiety.

Synthesis Pathway (based on ):

Hydrazinecarbothioamide precursors are synthesized via nucleophilic addition of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides to 2,4-difluorophenyl isothiocyanate.

Cyclization in basic media yields 1,2,4-triazole-3-thiones [7–9], which exist predominantly in the thione tautomeric form (confirmed by IR and NMR spectroscopy).

S-alkylation with α-halogenated ketones (e.g., 2-bromoacetophenone) introduces the phenylethyl-acetamide side chain.

Spectroscopic confirmation (IR, NMR, MS) ensures structural fidelity, with key IR bands for C=S (1247–1255 cm⁻¹) and absence of C=O (1663–1682 cm⁻¹) post-cyclization .

Properties

IUPAC Name

N-[1-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]-2-phenylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23Cl2FN4OS/c31-25-16-11-21(17-26(25)32)19-39-30-36-35-28(37(30)24-9-5-2-6-10-24)27(18-20-7-3-1-4-8-20)34-29(38)22-12-14-23(33)15-13-22/h1-17,27H,18-19H2,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMWUDDDESIZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenecarboxamide, a compound characterized by its complex structure and potential pharmacological properties, has garnered attention in medicinal chemistry. This article explores its biological activities, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C30H23Cl2FN4OSC_{30}H_{23}Cl_2FN_4OS, with a molecular weight of approximately 498.49 g/mol. Its structure features a triazole ring, which is known for conferring various biological activities, alongside a sulfanyl group that enhances its interaction with biological targets .

Antimicrobial Activity

Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole compounds can inhibit the growth of various pathogens by disrupting cell wall synthesis or interfering with nucleic acid metabolism .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismActivityReference
Compound AStaphylococcus aureusInhibitory
Compound BCandida albicansModerate
N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-...TBDTBDCurrent Study

Anticancer Potential

The anticancer activity of triazole derivatives has been a focal point in recent pharmacological research. The compound's structural features suggest potential interactions with cancer-related pathways. For example, some triazoles have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

A study evaluating similar compounds demonstrated that they exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival .

Case Study: Anticancer Activity

In a recent study involving structurally related triazoles, it was found that certain derivatives significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for these compounds ranged from 10 to 30 µM, indicating substantial potency .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial and tumor cell survival.
  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways.
  • DNA Interaction : The presence of the triazole ring suggests potential binding to DNA or RNA structures, affecting replication and transcription processes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to triazoles exhibit notable antimicrobial properties. The triazole ring is known for its ability to disrupt fungal cell wall synthesis. Studies have shown that derivatives of triazoles can be effective against various pathogens, including bacteria and fungi. For instance, triazole-based compounds have been evaluated for their effectiveness against Staphylococcus aureus and Candida albicans, demonstrating promising antimicrobial activity .

Antitumor Properties

The compound has been explored for its antitumor potential. Triazoles are often investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways . Specific derivatives have been identified that exhibit selectivity against various cancer cell lines, suggesting that N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenecarboxamide could serve as a lead compound for further development in oncology.

Case Study 1: Antimicrobial Evaluation

In a study focusing on the synthesis of various triazole derivatives, compounds similar to this compound were tested against common microbial strains. Results indicated significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Antitumor Activity

Another investigation assessed the cytotoxic effects of several triazole derivatives on human tumor cell lines. The study found that specific analogs exhibited IC50 values in the micromolar range, indicating potent antitumor activity. The structure-activity relationship (SAR) analysis suggested that modifications in the side chains could enhance efficacy and selectivity .

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group

The sulfide (-S-) group in the compound participates in oxidation and nucleophilic substitution reactions:

Reaction Type Conditions Products References
Oxidation H₂O₂ in acetic acid, 60°C, 4 hoursSulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives
Nucleophilic Displacement Alkyl halides in DMF, K₂CO₃, 80°CThioether derivatives via S-alkylation
  • Mechanistic Insight : Oxidation of the sulfanyl group proceeds via electrophilic attack by peroxides, forming sulfoxides as intermediates. Further oxidation yields sulfones. Nucleophilic displacement reactions are facilitated by the polar aprotic solvent DMF, enhancing the nucleophilicity of the sulfide group .

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes alkylation, arylation, and acid-base reactions:

Reaction Type Conditions Products References
N-Alkylation RX (alkyl halides), K₂CO₃, DMSO, refluxN-substituted triazole derivatives
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°C, 2 hoursNitro-substituted triazole derivatives at the para position of the phenyl ring
  • Key Findings :

    • Alkylation occurs preferentially at the N1 position of the triazole ring due to steric and electronic factors .

    • Electrophilic substitution on the phenyl ring attached to the triazole is directed by the electron-withdrawing triazole moiety .

Carboxamide Hydrolysis

The 4-fluorobenzenecarboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield References
6M HCl, reflux, 12 hours4-Fluorobenzoic acid + 1-(5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyltriazol-3-yl)-2-phenylethylamine78%
2M NaOH, 70°C, 8 hoursSame as above82%
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon .

Biological Interactions via Covalent Binding

The compound demonstrates activity through covalent interactions with biological targets:

Target Interaction Type Biological Effect References
Tubulin Covalent binding to β-tubulin’s cysteine residuesInhibition of microtubule assembly (anticancer activity)
DNA Topoisomerase II Intercalation and alkylationDNA strand breakage
  • Structural Basis : The sulfanyl group and triazole nitrogen atoms act as hydrogen bond acceptors, enhancing target binding .

Synthetic Modifications for Derivatives

Derivatization strategies to enhance bioactivity include:

Strategy Reagents/Conditions Applications References
Schiff Base Formation Aromatic aldehydes, ethanol, glacial acetic acidAntimicrobial agents
Thiol-Disulfide Exchange DTT (dithiothreitol), pH 7.4 bufferReversible redox-responsive drug delivery systems

Stability Under Physiological Conditions

Condition Degradation Pathway Half-Life References
pH 7.4 buffer, 37°CHydrolysis of carboxamide group48 hours
Human liver microsomesOxidative metabolism (CYP450-mediated)12 hours

Key Research Findings

  • The sulfanyl group’s oxidation state directly influences anticancer efficacy, with sulfones showing higher cytotoxicity than sulfoxides .

  • Hydrolysis of the carboxamide group reduces target binding affinity by 60%, underscoring its role in pharmacophore integrity .

  • N-Alkylation of the triazole ring enhances solubility without compromising tubulin binding .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key comparisons include:

Compound Name / Identifier Core Structure Position 3 Substituent Position 4 Substituent Side Chain / Functional Group Key References
Target Compound 1,2,4-Triazole (3,4-Dichlorobenzyl)sulfanyl Phenyl 4-Fluorobenzenecarboxamide-phenylethyl
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (CAS 338422-28-9) 1,2,4-Triazole (4-Fluorobenzyl)sulfanyl Allyl 4-Chlorobenzenesulfonamide-methyl
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (CAS 477332-63-1) 1,2,4-Triazole (4-Chlorophenyl)sulfanyl 4-Methylphenyl 3,4-Difluorophenyl-acetamide
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3) 1,2,4-Triazole Thiophen-2-yl Ethyl 4-Fluorophenyl-acetamide
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole (4-Methylbenzyl)sulfanyl 3,4,5-Trimethoxyphenyl 2-Chlorobenzylidene-amine

Key Observations :

  • Tautomerism : Analogous to the target compound, CAS 477332-63-1 likely adopts the thione tautomer, as evidenced by IR spectral trends .

Spectroscopic and Physical Properties

  • IR Spectroscopy : The target compound lacks νS-H (~2500–2600 cm⁻¹), confirming thione tautomerism, a feature shared with CAS 477332-63-1 .
  • Solubility : The 3,4-dichlorobenzyl group in the target compound may reduce aqueous solubility compared to CAS 561295-12-3’s thiophene substituent .
  • Thermal Stability : Melting points (unreported for the target compound) in analogs like (175–178°C) suggest moderate stability, influenced by substituent bulk .

Implications for Drug Design

  • Bioisosteric Replacements : The 4-fluorobenzenecarboxamide in the target compound could serve as a bioisostere for sulfonamide groups (e.g., CAS 338422-28-9), modulating target binding .
  • Dereplication Potential: Molecular networking () using MS/MS profiles could differentiate the target compound from analogs like CAS 477332-63-1 based on fragmentation patterns .
  • SAR Insights : The 3,4-dichlorobenzyl group may enhance target affinity compared to methyl or ethyl substituents, though biological data are needed for validation .

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Sulfanyl group introduction : Reacting a triazole precursor with 3,4-dichlorobenzyl thiol under nucleophilic substitution conditions (e.g., using NaH in THF) .
  • Amide bond formation : Coupling the intermediate with 4-fluorobenzoic acid via carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
    Key challenges : Steric hindrance from the phenyl and dichlorobenzyl groups, requiring optimized reaction times (24–48 hrs) and temperature control (0°C to room temperature) .

Advanced: How can reaction conditions be systematically optimized for higher yield?

Answer:
Employ Design of Experiments (DoE) to identify critical variables:

  • Factors : Reagent stoichiometry (1.2–1.5 eq of thiol), solvent polarity (THF vs. DCM), and catalyst loading (5–10 mol% EDC).
  • Response surface methodology (RSM) can model interactions between variables, with yield as the response metric .
    Flow chemistry may enhance reproducibility by controlling residence time and mixing efficiency, as demonstrated in analogous triazole syntheses .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

  • NMR : 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfanyl-CH2_2 at δ 4.3 ppm) .
  • X-ray crystallography : Use SHELXL for refinement. Challenges include crystal twinning due to flexible ethyl linker; data collection at 100 K with Mo-Kα radiation improves resolution .
  • HRMS : Confirm molecular ion ([M+H]+^+) with <2 ppm error .

Advanced: How to establish structure-activity relationships (SAR) for biological targets?

Answer:

  • Target modification : Synthesize analogs by replacing the 4-fluorobenzamide group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Biological assays : Measure IC50_{50} values against kinases or receptors via fluorescence polarization or SPR. For example, triazole derivatives with 3,4-dichloro substituents show enhanced inhibition of tyrosine kinases (IC50_{50} ≈ 50 nM) .
  • Molecular docking : Use AutoDock Vina to predict binding modes; correlate computed binding energies (ΔG) with experimental IC50_{50} .

Advanced: How to resolve contradictions in crystallographic data vs. computational models?

Answer:

  • Torsional discrepancies : If computational models (e.g., DFT-optimized geometries) conflict with X-ray torsion angles (e.g., S–CH2_2–C–C dihedral), refine force field parameters in MD simulations to account for crystal packing effects .
  • Electron density maps : Use SHELXL’s TWIN/BASF commands to model disorder or partial occupancy in the dichlorobenzyl group .

Advanced: What computational strategies predict metabolic stability and toxicity?

Answer:

  • ADMET prediction : Use SwissADME to estimate solubility (LogP ≈ 3.5) and CYP450 inhibition (e.g., CYP3A4).
  • Metabolic sites : Identify labile groups (e.g., sulfanyl) via MetaSite; prioritize in vitro microsomal assays (human liver microsomes, NADPH cofactor) to quantify half-life .
  • Toxicity : Apply Derek Nexus to flag structural alerts (e.g., mutagenic potential of aryl chlorides) .

Advanced: How to analyze conflicting bioactivity data across assay platforms?

Answer:

  • Assay validation : Compare results from fluorescence-based (e.g., FP) vs. radiometric (e.g., 32P^{32}P-ATP) kinase assays. Normalize data using Z’-factor (>0.5 indicates robust assays) .
  • Statistical analysis : Use ANOVA to identify platform-specific biases (e.g., false positives from compound autofluorescence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.